molecular formula C16H14F3NO2 B5039242 2,2,2-trifluoro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide

2,2,2-trifluoro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide

Cat. No. B5039242
M. Wt: 309.28 g/mol
InChI Key: YAHBJAWHPVROGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide, also known as TFMPA, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

2,2,2-trifluoro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide selectively binds to the benzodiazepine site of GABA-A receptors, which results in the inhibition of receptor function. This leads to a decrease in the activity of inhibitory neurotransmitters in the brain, which can result in anxiogenic and convulsant effects. 2,2,2-trifluoro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide has also been shown to bind to the strychnine-sensitive glycine receptor, which results in the inhibition of receptor function.
Biochemical and Physiological Effects:
2,2,2-trifluoro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide has been shown to have anxiogenic and convulsant effects in animal models. It has also been shown to increase the release of glutamate, an excitatory neurotransmitter, in the brain. 2,2,2-trifluoro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide has been shown to have antinociceptive effects in animal models, which suggests that it may have potential as a pain medication.

Advantages and Limitations for Lab Experiments

2,2,2-trifluoro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide has several advantages for use in lab experiments. It has high selectivity for GABA-A and glycine receptors, which makes it a useful tool for studying the function of these receptors. 2,2,2-trifluoro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide is also stable and easy to synthesize, which makes it readily available for use in lab experiments. However, 2,2,2-trifluoro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide has some limitations. It has a short half-life in vivo, which limits its use in animal studies. 2,2,2-trifluoro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide also has a low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the use of 2,2,2-trifluoro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide in scientific research. One potential direction is the development of more selective and potent 2,2,2-trifluoro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide analogs that can be used to study the function of GABA-A and glycine receptors in greater detail. Another direction is the use of 2,2,2-trifluoro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide in the development of new pain medications that target glycine receptors. Additionally, 2,2,2-trifluoro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide could be used to study the role of GABA-A and glycine receptors in the development of neurological disorders such as epilepsy and chronic pain.

Synthesis Methods

2,2,2-trifluoro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide can be synthesized through a multi-step reaction process involving the reaction of 4-methoxybenzyl chloride, benzyl chloride, and 2,2,2-trifluoroacetamide in the presence of a base. The reaction mixture is then purified using column chromatography to obtain the final product.

Scientific Research Applications

2,2,2-trifluoro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide has been widely used in scientific research as a tool to study the function of certain receptors in the brain. It has been shown to selectively inhibit the function of GABA-A receptors, which are involved in the regulation of anxiety, sleep, and sedation. 2,2,2-trifluoro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide has also been used to study the function of glycine receptors, which are involved in the regulation of pain and movement.

properties

IUPAC Name

2,2,2-trifluoro-N-[(4-methoxyphenyl)-phenylmethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-22-13-9-7-12(8-10-13)14(11-5-3-2-4-6-11)20-15(21)16(17,18)19/h2-10,14H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHBJAWHPVROGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide

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